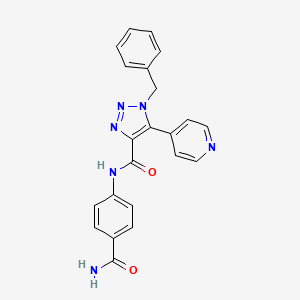
1-benzyl-N-(4-carbamoylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(4-carbamoylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of triazole-based inhibitors and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Compounds
Research has focused on the synthesis of novel heterocyclic compounds with potential biological activities. For instance, Patel and Patel (2015) described the synthesis of heterocyclic compounds with antibacterial and antifungal activities by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-((4-phenylthiazol-2-yl)carbamoyl)benzoic acid derivatives, showcasing the potential of triazole derivatives in medicinal chemistry Patel & Patel, 2015.
Electronic and Photophysical Properties
The use of triazole derivatives in electronic devices, specifically in phosphorescent organic light-emitting diodes (PhOLEDs), has been explored. Liu et al. (2018) investigated the molecular evolution of host materials by tuning the ratio of electron-deficient groups, including pyridine and 1,2,4-triazole, for high-performance PhOLEDs, highlighting the relevance of triazole derivatives in improving electronic device performance Liu, Wang, & Yao, 2018.
Biological Activities and Potential Therapeutic Applications
The design and synthesis of heterocyclic compounds for potential therapeutic applications have been a significant area of research. Jeankumar et al. (2013) reported on thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of heterocyclic compounds in addressing infectious diseases Jeankumar et al., 2013.
Luminescence and Material Science
Gusev et al. (2011) synthesized new Zn complexes based on 1,2,4-triazoles and investigated their structure and luminescence properties. This research underscores the utility of triazole derivatives in developing luminescent materials Gusev et al., 2011.
Propiedades
IUPAC Name |
1-benzyl-N-(4-carbamoylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2/c23-21(29)17-6-8-18(9-7-17)25-22(30)19-20(16-10-12-24-13-11-16)28(27-26-19)14-15-4-2-1-3-5-15/h1-13H,14H2,(H2,23,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVGBOQJYIGLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(4-carbamoylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2833730.png)



![2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2833735.png)


![4-[6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2833740.png)

